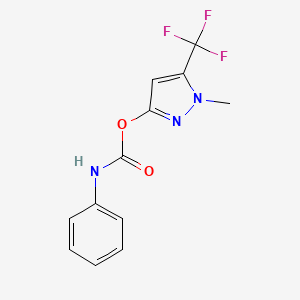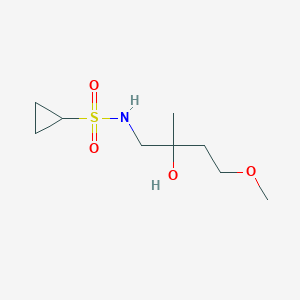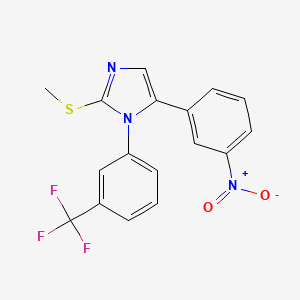![molecular formula C11H9F3N4 B2781765 N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine CAS No. 1291798-89-4](/img/structure/B2781765.png)
N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine” is a chemical compound with the molecular formula C11H9F3N4 . It has a molecular weight of 254.21 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrimidine derivatives. One such method involves the use of organolithium reagents . Another method involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H9F3N4/c12-11(13,14)8-3-1-2-4-9(8)18-10-16-5-7(15)6-17-10/h1-6H,15H2,(H,16,17,18) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 254.21 .Scientific Research Applications
Synthesis and Biological Activity
A series of derivatives were synthesized from an intermediate compound, demonstrating significant larvicidal activity against third instar larvae. The presence of electron-withdrawing groups, including trifluoromethyl, enhanced this activity, indicating potential applications in pest control and environmental management (Gorle et al., 2016).
Advanced Material Development
Novel polyimides derived from aromatic diamine monomers, including those related to N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine, have been developed. These materials exhibit good solubility in polar solvents, flexibility, and transparency, along with high thermal and dielectric properties. This suggests their utility in creating advanced materials for electronic, aerospace, and coating applications (Guan et al., 2014).
Optical and Electrochemical Applications
Research has shown that compounds containing pyridine and pyrimidine moieties, similar to this compound, can be used in the development of materials with unique optical, electrochemical, and electrochromic properties. These findings open avenues for their application in the creation of sensors, optoelectronic devices, and smart windows (Liaw et al., 2007).
Antimicrobial Agents
A study focusing on the synthesis and characterization of novel derivatives highlighted their potential as antimicrobial agents. This research supports the exploration of this compound derivatives for use in developing new antimicrobial drugs, contributing to the fight against drug-resistant bacteria (Rao et al., 2020).
Chemical Sensing and Chemosensors
The development of chemosensors based on compounds containing pyridine and pyrimidine units, similar to this compound, has been reported. These sensors demonstrate potential in detecting ions or molecules, highlighting their utility in environmental monitoring and diagnostic applications (Wang et al., 2008).
Properties
IUPAC Name |
2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)7-1-3-9(4-2-7)18-10-16-5-8(15)6-17-10/h1-6H,15H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGDBUKQVVGOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
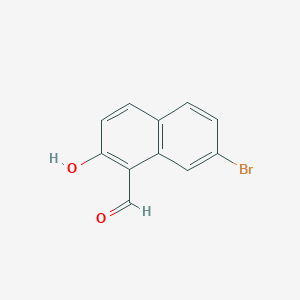

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)
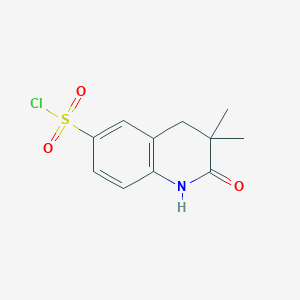
![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781692.png)
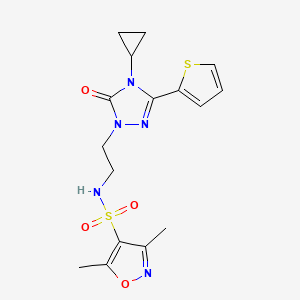
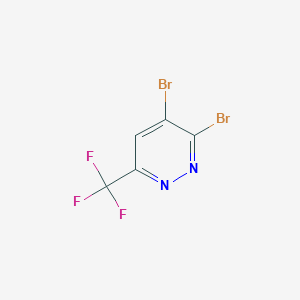
![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)
![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781697.png)
